molecular formula C24H26N2O4S2 B6512305 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946300-46-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6512305
CAS No.: 946300-46-5
M. Wt: 470.6 g/mol
InChI Key: ZJOUJHLQOVRNRI-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a 2,4,5-trimethylbenzene sulfonamide moiety at position 7.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-19(3)24(15-18(17)2)31(27,28)25-21-12-11-20-8-7-13-26(23(20)16-21)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOUJHLQOVRNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the tetrahydroquinoline core to quinoline derivatives.

  • Reduction: : Reduction of the sulfonamide group to amines.

  • Substitution: : Replacement of the sulfonyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Amines.

  • Substitution: : Diverse functionalized derivatives based on the substituents used.

Scientific Research Applications

Chemical Research Applications

The compound serves as a vital building block in organic synthesis. Its unique structure allows it to act as a reagent in various chemical reactions. Notably:

  • Synthesis of Heterocycles : The tetrahydroquinoline moiety is particularly useful in synthesizing diverse heterocyclic compounds, which are essential in medicinal chemistry.
  • Reagent for Organic Reactions : The sulfonamide group enhances the compound's reactivity, making it suitable for various organic transformations such as nucleophilic substitutions and coupling reactions.

Biological Research Applications

In biological research, this compound is studied for its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by interfering with cell wall synthesis.
  • Anticancer Properties : Research indicates that the compound could induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

Medical Applications

The therapeutic potential of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is under investigation:

  • Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent for treating bacterial infections and cancers. The sulfonamide group may enhance its bioavailability and therapeutic index.

Industrial Applications

In the industrial sector, the compound can be utilized for:

  • Material Science : Its unique properties may contribute to the development of new materials with enhanced stability or reactivity.
  • Catalysis : The sulfonamide functionality can be explored in catalytic processes within organic synthesis.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. The sulfonamide group may play a crucial role in binding to enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide N/A C24H25N2O4S2 (estimated) ~469 Benzenesulfonyl, 2,4,5-trimethylbenzene sulfonamide
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide 848080-39-7 C17H15F3N8O2S 452.41 Trifluoromethanesulfonamide, dicyanoimidazolyl diazenyl
3-Chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide 946369-93-3 C20H17ClN2O3S2 432.9 Chloro, thiophene-2-carbonyl

Key Structural Differences :

  • The trifluoromethanesulfonamide group in Compound adds electronegativity and metabolic stability due to fluorine’s inductive effect . Compound ’s thiophene-2-carbonyl and chloro substituents may facilitate π-π stacking and halogen bonding, respectively, which could influence target binding .
  • Heterocyclic Variations: Compound contains a dicyanoimidazolyl diazenyl group, which introduces multiple nitrogens and a conjugated system, likely affecting electronic distribution and redox properties . Compound ’s thiophene ring introduces sulfur-based interactions, which may alter binding specificity compared to the target’s purely aromatic systems .

Physicochemical Properties

  • Lipophilicity : The trimethyl groups in the target compound likely increase logP compared to the polar trifluoromethyl (Compound ) and chloro (Compound ) groups.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound's structure includes a tetrahydroquinoline ring linked to a benzenesulfonyl group and a trimethylbenzene sulfonamide moiety . This unique arrangement may influence its interaction with biological targets.

The biological activity of this sulfonamide derivative is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting potential antimicrobial properties .
  • Anticancer Activity : Recent studies indicate that related benzenesulfonamide compounds exhibit significant anticancer effects. For instance, derivatives have demonstrated cytotoxicity against breast cancer and leukemia cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Receptor Interaction : The compound may also interact with receptor tyrosine kinases (RTKs), which are implicated in cancer progression. Such interactions can lead to altered signaling pathways that promote apoptosis in cancer cells .

Anticancer Studies

A notable study investigated the anticancer properties of benzenesulfonamide derivatives, including the target compound. The results highlighted:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against MDA-MB-468 (breast cancer) and CCRF-CM (leukemia) cell lines with IC50 values of 3.99 µM and 4.51 µM respectively .
  • Cell Cycle Arrest : Treatment with the compound induced cell cycle arrest in the G0-G1 and S phases, accompanied by increased levels of cleaved caspases 3 and 9, indicating apoptosis induction .

Cardiovascular Effects

Some studies have explored the cardiovascular effects of sulfonamide derivatives:

  • Perfusion Pressure Studies : Research indicated that certain benzenesulfonamides could alter perfusion pressure in experimental models. Specifically, one derivative showed a decrease in coronary resistance compared to controls . This suggests a potential role in modulating vascular responses through calcium channel interactions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureKey Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks trimethyl groupAntimicrobial
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzeneAdditional methoxy groupsEnhanced anticancer activity

Q & A

Q. Critical Conditions :

  • Temperature control (<60°C) prevents decomposition of sulfonyl intermediates.
  • Solvent choice (e.g., dichloromethane for sulfonylation) affects reaction kinetics .
  • Yield optimization (~65-75%) requires stoichiometric precision and inert atmospheres to avoid side reactions .

Basic: Which spectroscopic techniques are most effective for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirms quaternary carbons in the tetrahydroquinoline core (δ 120–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 487.12) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How do steric and electronic effects of the 2,4,5-trimethylbenzene group influence bioactivity?

Answer:

  • Steric Effects : The 2,4,5-trimethyl substitution creates a bulky aromatic system, reducing binding flexibility to flat enzyme active sites (e.g., dihydropteroate synthase) .
  • Electronic Effects : Methyl groups donate electron density via hyperconjugation, stabilizing the sulfonamide’s electron-withdrawing -SO₂ group. This enhances hydrogen-bonding potential with catalytic residues (e.g., in bacterial enzymes) .
  • Comparative Data : Analogues lacking methyl groups show 3–5× lower inhibitory activity in E. coli assays, confirming their role in target engagement .

Advanced: What strategies resolve contradictions in reported IC₅₀ values across enzyme inhibition studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in pH (optimal range: 7.0–7.4) and ionic strength alter ionization of the sulfonamide group .
  • Enzyme Isoforms : Differential inhibition of bacterial vs. mammalian dihydropteroate synthase isoforms due to active-site residue differences (e.g., Arg-63 in E. coli vs. Lys-59 in human) .
  • Validation Approach :
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Standardize assays with a reference inhibitor (e.g., sulfamethoxazole) to normalize data .

Advanced: How can computational modeling guide structural modifications for enhanced selectivity?

Answer:

  • Docking Studies : Identify key interactions (e.g., hydrogen bonds with Ser-222 in E. coli DHPS) using software like AutoDock Vina .
  • MD Simulations : Predict conformational stability of the tetrahydroquinoline core in aqueous vs. hydrophobic binding pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory potency to prioritize synthetic targets .

Basic: What are the solubility challenges, and how are they addressed in pharmacokinetic studies?

Answer:

  • Low Aqueous Solubility (<0.1 mg/mL) due to hydrophobic trimethylbenzene and tetrahydroquinoline groups .
  • Strategies :
    • Co-solvent systems (e.g., 20% PEG-400 in PBS) for in vitro assays .
    • Prodrug derivatization (e.g., phosphate esters at the sulfonamide NH) to enhance bioavailability .

Advanced: What experimental designs validate off-target effects in mammalian systems?

Answer:

  • Panel Screening : Test against human carbonic anhydrase isoforms (CA-II, CA-IX) due to shared sulfonamide targets .
  • Cytotoxicity Assays : Use HEK-293 cells to measure IC₅₀ shifts (>100 μM indicates selectivity for bacterial targets) .
  • Transcriptomics : RNA-seq analysis of treated mammalian cells to identify dysregulated pathways (e.g., folate metabolism) .

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